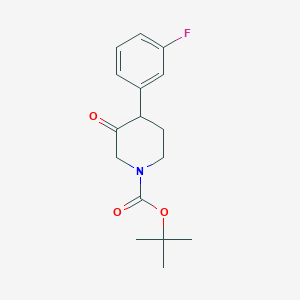

Tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate

Description

Tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate is a piperidine-derived compound featuring a 3-fluorophenyl substituent at the 4-position and a ketone group at the 3-position of the piperidine ring. The tert-butyloxycarbonyl (Boc) group at the 1-position enhances steric protection and modulates solubility . This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and neuroactive agents, as suggested by its structural analogs in the literature .

Properties

Molecular Formula |

C16H20FNO3 |

|---|---|

Molecular Weight |

293.33 g/mol |

IUPAC Name |

tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C16H20FNO3/c1-16(2,3)21-15(20)18-8-7-13(14(19)10-18)11-5-4-6-12(17)9-11/h4-6,9,13H,7-8,10H2,1-3H3 |

InChI Key |

RNECXUWCHGIBKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Core Strategy

The synthesis primarily revolves around constructing the piperidine ring with specific substitutions: a 3-fluorophenyl group at the 4-position, a ketone at the 3-position, and a tert-butyl carbamate (Boc) protecting group at the nitrogen atom (position 1). The typical approach involves:

- Formation of the piperidine ring via cyclization or ring-closure reactions.

- Introduction of the fluorophenyl substituent through aromatic substitution or cross-coupling.

- Installation of the carbonyl group at the 3-position.

- Attachment of the Boc group for protection.

Stepwise Synthesis Pathway

| Step | Reaction Type | Description | Reagents & Conditions | Reference/Source | |

|---|---|---|---|---|---|

| 1 | Preparation of 4-(3-fluorophenyl)piperidine precursor | Synthesis of a piperidine derivative bearing the fluorophenyl group | Method A: Nucleophilic aromatic substitution or Buchwald-Hartwig amination of a halogenated aromatic with piperidine | Palladium catalysis, base (e.g., potassium tert-butoxide), elevated temperature | , Patent US11254641B2 |

| 2 | Formation of the 3-oxopiperidine core | Oxidation or functionalization at the 3-position | Oxidative methods such as using potassium permanganate or chromium-based oxidants | Controlled oxidation to introduce ketone functionality | Literature synthesis protocols |

| 3 | Introduction of the tert-butyl carbamate group | Protection of the nitrogen atom | Reaction with tert-butyl chloroformate in presence of a base like triethylamine | Mild conditions, inert atmosphere | , Patent US11254641B2 |

Specific Reaction Conditions

- Buchwald-Hartwig Amination: Typically performed at 80-120°C with palladium catalysts (e.g., Pd2(dba)3), ligands (e.g., BINAP), and bases such as sodium tert-butoxide.

- Oxidation to Ketone: Using oxidants like PCC (Pyridinium chlorochromate) or Dess–Martin periodinane under mild conditions to prevent over-oxidation.

- Boc Protection: Conducted at 0-25°C in dichloromethane or tetrahydrofuran, with tert-butyl chloroformate and triethylamine.

Alternative and Advanced Methods

Use of Flow Chemistry

Recent advancements suggest employing continuous flow microreactor systems for safer, scalable, and more efficient synthesis, especially for sensitive steps like oxidation and amination. Flow systems allow precise control over temperature, reaction time, and reagent addition, leading to higher yields and purity.

Catalytic Cross-Coupling

Transition-metal catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, enable the attachment of the fluorophenyl group to the piperidine core with high regioselectivity and functional group tolerance.

Summary of Research Findings

Extensive research indicates that the synthesis of Tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate benefits from modern cross-coupling techniques, protective group strategies, and flow chemistry processes. The choice of reagents and conditions directly influences yield, purity, and scalability, with patent literature and academic studies supporting these methodologies.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain proteins, while the piperidine ring may facilitate interactions with biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications on the Piperidine Core

Substituent Variations at the 4-Position

- Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate (CAS 1354953-08-4):

The trifluoromethyl group enhances lipophilicity (LogP ↑) and metabolic stability due to fluorine’s electron-withdrawing effects. This modification is advantageous in CNS-targeting drugs .

Functional Group Modifications at the 3-Position

- Tert-butyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS 1354963-69-1):

Replacing the 3-oxo group with a hydroxyl improves solubility but reduces electrophilicity, limiting utility in nucleophilic addition reactions . - Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (CAS 211108-50-8):

Fluorine at the 3-position instead of the phenyl ring creates a distinct electronic profile, decreasing aromatic interactions but increasing resistance to oxidative metabolism .

Antimalarial Activity

- Tert-butyl 4-(N-(3-fluorophenyl)-2-phenoxyacetamido)piperidine-1-carboxylate (5b): Exhibits antimalarial activity (IC₅₀ = 0.8 µM against Plasmodium falciparum), attributed to the phenoxyacetamido side chain, which is absent in the target compound .

Kinase Inhibition

- YPC-21817 ():

A 3-fluorophenyl-imidazo[1,2-b]pyridazine derivative with a 4-ethylpiperazinyl group shows potent Pan-Pim kinase inhibition (IC₅₀ < 10 nM). The target compound’s 3-oxo group may serve as a precursor for similar modifications . - Compound 2-(3-fluorophenyl)-4-(piperidin-3-yloxy)thieno[2,3-d]pyridazine-7-carboxamide: Demonstrates antiproliferative activity via kinase inhibition, highlighting the 3-fluorophenyl moiety’s role in target engagement .

Physicochemical Properties

*Calculated using ChemAxon.

Biological Activity

Tert-butyl 4-(3-fluorophenyl)-3-oxopiperidine-1-carboxylate (CAS Number: 1354951-75-9) is a synthetic compound with significant potential in medicinal chemistry. Its structure, characterized by a piperidine ring and a fluorophenyl substituent, suggests diverse biological activities, particularly in the realm of drug development and therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 293.33 g/mol

- Structure : The compound features a tert-butyl ester group and a ketone functionality, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities that may include:

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit various cancer cell lines by interfering with cellular signaling pathways.

- Enzyme Inhibition : The presence of the piperidine moiety is often associated with the inhibition of key enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Neuropharmacological Effects : Compounds like this one have been investigated for their effects on neurotransmitter systems, indicating potential use in treating neurodegenerative diseases.

Case Studies and Experimental Data

- Antitumor Activity :

- Enzyme Interaction :

- Neurotransmitter Modulation :

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.